molecular formula C17H14O2S B15242069 (4-Phenoxythiophen-3-yl)(phenyl)methanol

(4-Phenoxythiophen-3-yl)(phenyl)methanol

Cat. No.: B15242069
M. Wt: 282.4 g/mol
InChI Key: PEQSIZSRMVGKES-UHFFFAOYSA-N
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Description

(4-Phenoxythiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C17H14O2S. It is a member of the thiophene family, which is known for its aromatic properties and diverse applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxythiophen-3-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. This reaction is characterized by the replacement of a substituent in an aromatic ring with a nucleophile. The reaction conditions often require the presence of strongly electron-attracting groups and very basic nucleophilic reagents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxythiophen-3-yl)(phenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(4-Phenoxythiophen-3-yl)(phenyl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Phenoxythiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its potential antimicrobial effects may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenoxythiophen-3-yl)(phenyl)methanol stands out due to its unique combination of a phenoxythiophene moiety and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

(4-phenoxythiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C17H14O2S/c18-17(13-7-3-1-4-8-13)15-11-20-12-16(15)19-14-9-5-2-6-10-14/h1-12,17-18H

InChI Key

PEQSIZSRMVGKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CSC=C2OC3=CC=CC=C3)O

Origin of Product

United States

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